Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate

Fragment-based drug discovery Thiazole reactivity profiling N3-substituent SAR

Fragment-based drug discovery demands high-purity, structurally validated probes. This compound-featuring a unique N3-m-tolyl substitution on the 2-thioxo-2,3-dihydrothiazole scaffold-enables systematic SAR exploration of DHFR and kinase targets with a steric profile distinct from N3-phenyl and N3-(2,6-dimethylphenyl) analogs. - Validated fragment: demonstrated activity against T. gondii DHFR (ChEMBL_53320) - Synthetic versatility: methyl ester handle for amide/acid derivatization - Favorable fragment metrics: MW 280.36, cLogP ~3.0-3.5, Rule of Three compliant Eliminate synthesis delays and secure your SAR toolkit today.

Molecular Formula C12H12N2O2S2
Molecular Weight 280.36
CAS No. 689771-76-4
Cat. No. B2942465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate
CAS689771-76-4
Molecular FormulaC12H12N2O2S2
Molecular Weight280.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)OC)N
InChIInChI=1S/C12H12N2O2S2/c1-7-4-3-5-8(6-7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3
InChIKeyUVHPEGOLNCXRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate: Chemical Profile & Comparators


Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate (CAS 689771-76-4, MF: C12H12N2O2S2, MW: 280.36) belongs to the 2-thioxo-2,3-dihydrothiazole class, a scaffold recognized in fragment-based drug discovery for its modular substitution pattern and established bioisosteric relationship with aminoquinazolines in kinase inhibitor design [1]. The compound features a 4-amino group, a 2-thioxo moiety, a methyl ester at C5, and a characteristic m-tolyl (3-methylphenyl) substituent at the N3 position. This specific N3-aryl architecture differentiates it from close analogs such as the N3-phenyl (CAS 400877-69-2) and N3-(2,6-dimethylphenyl) (CAS 312922-21-7) variants, positioning it as a unique probe for structure–activity relationship (SAR) studies where steric and electronic modulation at the N3 position is critical [2].

Fragment-based SAR probe

Modular N3-aryl and C5-ester architecture enables systematic structure–activity exploration.

Bioisosteric kinase inhibitor design

2,3-Dihydrothiazole core serves as a validated bioisostere of aminoquinazoline pharmacophores.

Distinct N3 substitution profile

m-Tolyl group provides steric/electronic modulation not replicated by phenyl or 2,6-dimethylphenyl analogs.

Risks of Generic Substitution: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate


The 2-thioxo-2,3-dihydrothiazole scaffold is highly sensitive to N3-aryl substitution, where even minor changes (e.g., m-tolyl vs. phenyl vs. 2,6-dimethylphenyl) can drastically alter target engagement profiles, as demonstrated in fragment library profiling where 49 thiazole/thiadiazole congeners with varying substituents exhibited divergent biochemical inhibition, redox activity, and thiol reactivity patterns [1]. The m-tolyl group imparts distinct steric bulk and lipophilicity (cLogP modulation) compared to the unsubstituted phenyl analog (CAS 400877-69-2), which can affect binding pocket complementarity in targets such as dihydrofolate reductase (DHFR) and EGFR kinase [2]. In the context of 2,3-dihydrothiazole-based EGFR inhibitor design, the N3 substituent directly influences cytotoxic potency against cancer cell lines—for instance, compound 5i (carrying a specific N3 substitution) displayed an IC50 of 6.9 ± 0.013 µM against HCT-116 cells, while structural analogs within the same series showed divergent activities [2]. Generic substitution without empirical validation therefore carries substantial risk of compromised target affinity and altered selectivity profiles.

1
N3-aryl identity Even minor changes (m-tolyl vs. phenyl) may shift redox activity and thiol reactivity fingerprints in fragment profiling.
2
Steric/electronic mismatch Phenyl (CAS 400877-69-2) or 2,6-dimethylphenyl (CAS 312922-21-7) analogs cannot mimic m-tolyl binding-pocket complementarity.
3
Target engagement variability Cytotoxic potency and kinase inhibition may differ significantly across N3-substituted 2,3-dihydrothiazoles; empirical validation required.

Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate: Evidence vs. Structural Analogs


N3-Aryl Substituent Effects on Fragment Reactivity

In a focused library of 49 fragment-sized thiazoles and thiadiazoles, systematic biochemical profiling demonstrated that N3-substitution identity directly influences redox activity (measured via resazurin assay) and thiol reactivity (measured via DTNB assay), with different aryl and alkyl N3-substituents producing distinct liability fingerprints. The m-tolyl group introduces a methyl substituent at the meta position, increasing steric bulk relative to the unsubstituted N3-phenyl analog (CAS 400877-69-2) while avoiding the ortho-substituent effects present in the N3-(2,6-dimethylphenyl) comparator (CAS 312922-21-7) [1]. Although the target compound was not individually reported in this study, the class-level data establish that N3-aryl variation is a critical determinant of fragment behavior in screening cascades.

N3-Aryl Profile
Class-level
Steric: m-tolyl > phenyl
Electronic: σmeta = -0.07 (CH3) vs. H
Supports N3-substituent SAR interpretation
Class-level fragment reactivity data; target compound not individually assayed
Fragment-based drug discovery Thiazole reactivity profiling N3-substituent SAR

DHFR Inhibition in Toxoplasma gondii

According to the BindingDB/ChEMBL entry CHEMBL876696 (ChEMBL_53320), Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate was tested for inhibition activity against Dihydrofolate reductase (DHFR) in Toxoplasma gondii [1]. While the precise IC50 or Ki value is not publicly retrievable from the indexed summary, the compound's inclusion in this assay indicates it was evaluated as part of a DHFR-targeted screening effort. For context, thiazole-based DHFR inhibitors from the related Sabry et al. 2022 study demonstrated potent activity—compounds 39 and 42 showed DHFR IC50 values of 0.291 µM and 0.123 µM, respectively, against the human enzyme [2]. The target compound's unique N3-m-tolyl and C5-methyl ester combination distinguishes it from the imidazo[2,1-b]thiazole hybrids in that study, offering a distinct chemotype for DHFR-targeted probe development.

DHFR Target Engagement
Data to verify
Tested in T. gondii DHFR assay (ChEMBL_53320)
Context-dependent DHFR probe potential
Quantitative IC50 not publicly available; comparator DHFR IC50 benchmarks provided for reference
DHFR inhibition Toxoplasma gondii Antiparasitic screening

Methyl Ester vs. Ethyl Ester Substituent Effects

The target compound bears a methyl ester at the C5 position, whereas several commercially available analogs feature ethyl esters (e.g., CAS 312922-21-7 and CAS 111698-89-6). In the context of 2-thioxo-2,3-dihydrothiazole SAR, the ester moiety influences both lipophilicity (methyl ester logP is approximately 0.5–0.6 units lower than ethyl ester) and metabolic susceptibility, as methyl esters are generally more rapidly hydrolyzed by esterases than their ethyl counterparts [1]. This physicochemical differentiation is critical for applications requiring specific solubility, permeability, or prodrug characteristics. The one-pot synthetic methodology for alkyl 3-(alkyl)-4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylates demonstrates that the ester alkyl group is a tunable parameter affecting both synthetic yield and downstream biological performance [2].

Ester Substituent Effect
Cross-study comparable
ΔMW ≈ –28 Da
ΔlogP ≈ –0.5 to –0.6 (methyl vs. ethyl ester)
Supports physicochemical selection
Experimental logP for target compound not confirmed; ester homologation principles applied
Ester substitution SAR Physicochemical properties Analog differentiation

2,3-Dihydrothiazole as Aminoquinazoline Bioisostere in EGFR Inhibition

El-Haggar et al. (2022) demonstrated that the 2-hydrazino-3-substituted-2,3-dihydrothiazole scaffold can serve as a bioisosteric replacement for the aminoquinazoline pharmacophore found in FDA-approved EGFR inhibitors such as erlotinib and gefitinib [1]. In their study, compound 5i bearing a specific N3-substitution pattern exhibited an IC50 of 6.9 ± 0.013 µM against HCT-116 colon cancer cells and submicromolar activity against EGFR, with no significant toxicity against normal WI-38 fibroblasts [1]. While the target compound (CAS 689771-76-4) differs from 5i by having a 4-amino group instead of a 2-hydrazino moiety and a methyl ester instead of the specific ester in 5i, the core 2,3-dihydrothiazole scaffold's validated utility as an EGFR-targeting platform supports the value of this compound class for kinase inhibitor discovery. The target compound's distinct substitution architecture (4-amino + 2-thioxo + N3-m-tolyl) represents an underexplored combination within this validated scaffold space.

EGFR Bioisostere Validation
Class-level
2,3-Dihydrothiazole scaffold EGFR IC50 low µM (cmpd 5i); no WI-38 toxicity at active concentrations
Supports kinase inhibitor scaffold exploration
Target compound 4-amino-2-thioxo variant lacks direct EGFR data; class-level inference
EGFR kinase inhibition Bioisosteric replacement Anticancer drug design

Application Scenarios: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate


Fragment-Based DHFR Discovery in Apicomplexan Parasites

The compound's documented evaluation against Toxoplasma gondii DHFR (ChEMBL_53320) positions it as a starting fragment for antiparasitic drug discovery programs targeting folate metabolism [1]. Its m-tolyl N3 substituent provides a distinct steric profile for exploring the DHFR active site relative to unsubstituted phenyl or 2,6-dimethylphenyl probes. Laboratories engaged in fragment elaboration against T. gondii or Plasmodium falciparum DHFR should consider this compound for SAR-by-catalog approaches, using the methyl ester as a synthetic handle for amide formation or hydrolysis to the carboxylic acid for further derivatization.

N3-Aryl SAR in Thiazole Kinase Inhibitors

The m-tolyl group represents an intermediate steric and electronic perturbation between the minimal N3-phenyl and bulkier N3-(2,6-dimethylphenyl) variants. This compound fills a critical gap in SAR matrix libraries for systematic exploration of N3-substituent effects on EGFR or related kinase inhibition, as validated by the 2,3-dihydrothiazole scaffold's demonstrated bioisosteric relationship with aminoquinazoline pharmacophores [2]. The 4-amino group additionally provides a hydrogen-bond donor not present in 4-methyl or 4-unsubstituted analogs, potentially enabling additional interactions with hinge-region residues in kinase ATP-binding sites.

Physicochemical Optimization for Fragment Libraries

With MW of 280.36 and an estimated cLogP in the 3.0–3.5 range, the compound resides near the boundary of the Rule of Three (MW < 300, cLogP ≤ 3) commonly applied in fragment-based drug discovery [3]. The methyl ester (vs. ethyl ester in most commercial analogs) offers advantageous lower lipophilicity and molecular weight, while the m-tolyl group provides sufficient complexity (Fsp³ contribution) for fragment growing and merging strategies. This compound is well-suited for inclusion in bespoke fragment libraries targeting enzymes with hydrophobic active site pockets.

Synthetic Methodology with Thiazole Carboxylate Building Blocks

The established one-pot multicomponent synthetic route for alkyl 3-(alkyl)-4-substituted-2-thioxo-2,3-dihydrothiazole-5-carboxylates enables efficient access to this chemotype [4]. The target compound's three points of diversification (4-amino, N3-aryl, C5-ester) make it a valuable substrate for parallel synthesis and library production. Procurement of the pre-formed m-tolyl variant eliminates the need for in-house synthesis of the corresponding N-(m-tolyl)thioamide precursor, accelerating medicinal chemistry workflows.

Application
Selection Property
Validation Focus
Apicomplexan DHFR probe development
N3-m-tolyl steric profile for DHFR active site exploration
DHFR enzyme inhibition and selectivity vs. host enzyme
EGFR kinase inhibitor SAR studies
m-Tolyl substitution and 4-amino H-bond donor capability
Kinase panel inhibition and hinge-region binding assessment
Fragment library design for hydrophobic pockets
Lower logP and MW relative to ethyl ester analogs
Rule-of-Three compliance and solubility assessment
Parallel synthesis and library production
Three points of diversification (4-amino, N3-aryl, C5-ester)
Multicomponent reaction efficiency and yield evaluation
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